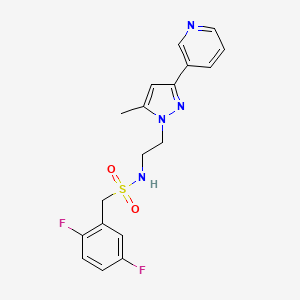

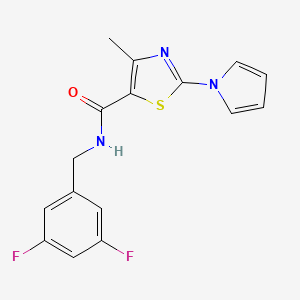

![molecular formula C22H26N2O2S2 B2492979 7-叔丁基-3-(5-甲氧基-2-甲基苯基)-2-硫代-5,6,7,8-四氢-1H-[1]苯并噻唑并[2,3-d]嘧啶-4-酮 CAS No. 744242-01-1](/img/structure/B2492979.png)

7-叔丁基-3-(5-甲氧基-2-甲基苯基)-2-硫代-5,6,7,8-四氢-1H-[1]苯并噻唑并[2,3-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Research on sulfur-containing heterocyclic compounds, such as pyrimidinones and benzothiophenes, has been extensive due to their interesting chemical properties and potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound in focus likely shares common synthesis pathways and reactivity profiles with these classes of compounds, reflecting its significance in similar applications.

Synthesis Analysis

The synthesis of similar sulfur-containing heterocyclic compounds often involves acid-catalyzed cyclocondensation reactions, utilizing thiourea, keto-esters, and substituted benzaldehydes as starting materials (Sarojini et al., 2015). Such processes might be relevant for synthesizing the target compound, highlighting the importance of selecting appropriate reactants and conditions to achieve the desired heterocyclic framework.

Molecular Structure Analysis

The molecular structure of related compounds, characterized by X-ray crystallography, reveals conformations that are influenced by hydrogen bonding, showcasing how intramolecular interactions stabilize the molecular framework (Çolak et al., 2021). This insight can be extended to the compound , suggesting that its structure is likely stabilized by similar non-covalent interactions.

Chemical Reactions and Properties

Sulfanyl derivatives of pyrimidinones engage in various chemical reactions, including benzylation and nitrosation, leading to polymorphic forms with distinct hydrogen bonding patterns (Glidewell et al., 2003). These reactions not only modify the chemical properties of these compounds but also their physical and biological activities.

科学研究应用

化学合成和SAR研究

- 该化合物已参与合成具有治疗肠易激综合征和癌症化疗引起的恶心和呕吐潜力的构象受限制的融合咪唑衍生物。结构活性关系(SAR)研究表明,咪唑环对(2-甲氧基苯基)氨基甲酰部分的构象对于与受体(Ohta et al., 1996)结合至关重要。

癌变抑制活性

- 该化合物已被合成并研究其对苯并[α]芘诱导的小鼠肿瘤形成的抑制作用。研究表明,该化合物的某些异构体可以减少患有肿瘤的小鼠数量和每只小鼠的肿瘤数量(Lam et al., 1979)。

谷胱甘肽S-转移酶活性增强

- 研究表明,该化合物与其他化合物一起可以增强小鼠食道和小肠粘膜中的谷胱甘肽S-转移酶活性和巯基水平。这些特性对于理解癌症预防和治疗尤其是食道癌(Sparnins et al., 1982)可能是有价值的。

药理评价

- 该化合物是一系列合成并评估抗高血压活性的衍生物的一部分。涉及大鼠非侵入性血压测量的研究表明,该化合物的衍生物可以显著降低血压,与标准药物相当(Alam et al., 2010)。

抗溃疡活性

- 该化合物与已评估具有细胞保护性抗溃疡活性的嘧啶衍生物相关。这些衍生物,包括与所讨论的化合物相关的衍生物,在大鼠中显示出抑制HCl-乙醇诱导和水浸泡应激诱导的溃疡的潜力(Ikeda et al., 1996)。

安全和危害

属性

IUPAC Name |

7-tert-butyl-3-(5-methoxy-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S2/c1-12-6-8-14(26-5)11-16(12)24-20(25)18-15-9-7-13(22(2,3)4)10-17(15)28-19(18)23-21(24)27/h6,8,11,13H,7,9-10H2,1-5H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKROMFPMQCXZIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)N2C(=O)C3=C(NC2=S)SC4=C3CCC(C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-tert-butyl-3-(5-methoxy-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

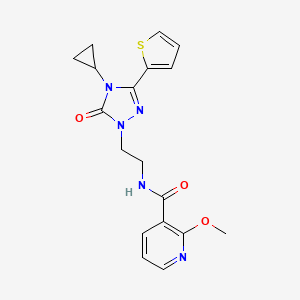

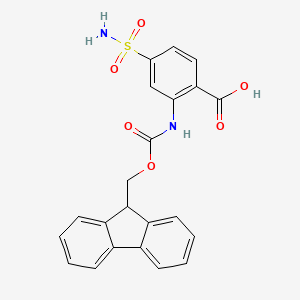

![(Z)-ethyl 4-((4-((4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2492899.png)

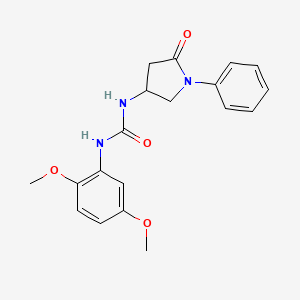

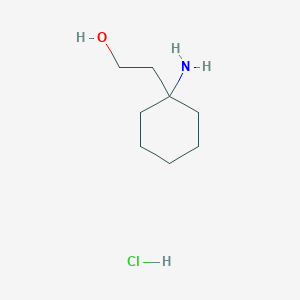

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2492902.png)

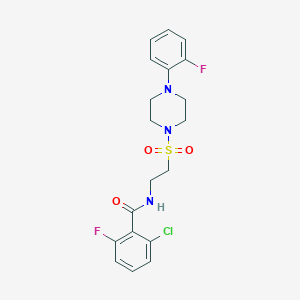

![N-[3-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide](/img/structure/B2492905.png)

![Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B2492906.png)

![Tert-butyl [1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2492911.png)

![(2S)-2-[(6-fluoropyridin-2-yl)formamido]-N-[2-(furan-2-yl)ethyl]-3-hydroxypropanamide](/img/structure/B2492917.png)

![7-[(Benzyloxy)methyl]-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2492919.png)